molecular formula C20H28N2O2 B7147221 N-[(4-cyanophenyl)methyl]-N-(2-methoxyethyl)-4,4-dimethylcyclohexane-1-carboxamide

N-[(4-cyanophenyl)methyl]-N-(2-methoxyethyl)-4,4-dimethylcyclohexane-1-carboxamide

Cat. No.: B7147221
M. Wt: 328.4 g/mol
InChI Key: RDLLDPXDUVWGOA-UHFFFAOYSA-N
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Description

N-[(4-cyanophenyl)methyl]-N-(2-methoxyethyl)-4,4-dimethylcyclohexane-1-carboxamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields This compound features a cyclohexane ring substituted with a carboxamide group and two distinct side chains: a cyanophenylmethyl group and a methoxyethyl group

Properties

IUPAC Name

N-[(4-cyanophenyl)methyl]-N-(2-methoxyethyl)-4,4-dimethylcyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2/c1-20(2)10-8-18(9-11-20)19(23)22(12-13-24-3)15-17-6-4-16(14-21)5-7-17/h4-7,18H,8-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLLDPXDUVWGOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)C(=O)N(CCOC)CC2=CC=C(C=C2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-cyanophenyl)methyl]-N-(2-methoxyethyl)-4,4-dimethylcyclohexane-1-carboxamide typically involves multiple steps, starting with the preparation of the cyclohexane ring. The initial step may include the formation of 4,4-dimethylcyclohexanone, which is then subjected to a series of reactions to introduce the carboxamide group.

Industrial Production Methods: In an industrial setting, the compound is likely produced through a combination of chemical reactions involving reagents such as cyanophenylmethyl chloride and methoxyethylamine. The reaction conditions, including temperature, pressure, and catalysts, are optimized to achieve high yields and purity. The process may also involve purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: N-[(4-cyanophenyl)methyl]-N-(2-methoxyethyl)-4,4-dimethylcyclohexane-1-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be employed to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the cyclohexane ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different physical and chemical properties, making them suitable for various applications.

Scientific Research Applications

N-[(4-cyanophenyl)methyl]-N-(2-methoxyethyl)-4,4-dimethylcyclohexane-1-carboxamide has several scientific research applications:

  • Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies to understand cellular processes.

  • Industry: Use in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which N-[(4-cyanophenyl)methyl]-N-(2-methoxyethyl)-4,4-dimethylcyclohexane-1-carboxamide exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or metabolic processes.

Comparison with Similar Compounds

  • N-(4-cyanophenyl)glycine: A glycine derivative with a similar cyanophenyl group.

  • N-(4-cyanophenyl)benzamide: A benzamide derivative with a cyanophenyl group.

  • N-(4-cyanophenyl)ethylamine: An ethylamine derivative with a cyanophenyl group.

Uniqueness: N-[(4-cyanophenyl)methyl]-N-(2-methoxyethyl)-4,4-dimethylcyclohexane-1-carboxamide stands out due to its unique combination of functional groups and structural features. This distinctiveness allows it to participate in a wider range of chemical reactions and applications compared to its similar counterparts.

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